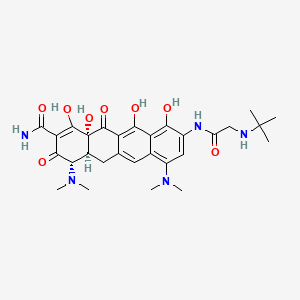
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 (EHPD5) is an important synthetic compound used in a variety of scientific research applications. It is a stable, water-soluble compound with a relatively low molecular weight, making it an ideal choice for a wide range of research applications. EHPD5 has been used in a variety of fields, including biochemistry, pharmacology, and in vitro and in vivo studies.
Aplicaciones Científicas De Investigación
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has been used in a variety of scientific research applications. It has been used as a marker in the detection of proteins and other molecules in cells, as well as in the study of enzyme kinetics and the mechanism of action of drugs. In addition, 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 is not completely understood. It is believed to interact with proteins and other molecules in cells, and to affect their activity. In addition, 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has been shown to affect the activity of enzymes, and to alter the activity of the nervous system.
Biochemical and Physiological Effects
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to affect the activity of enzymes, to affect the activity of the nervous system, and to affect the immune system. In addition, 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has been shown to have anti-inflammatory and anti-cancer effects, as well as to have neuroprotective and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has several advantages for use in lab experiments. It is a stable, water-soluble compound with a relatively low molecular weight, making it an ideal choice for a wide range of research applications. In addition, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the nervous system, the immune system, and other biological systems.
However, there are also some limitations to using 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 in lab experiments. In particular, the mechanism of action of 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 is not completely understood, and it is not known how it affects the activity of proteins and other molecules in cells. In addition, there is a risk of contamination when using 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 in lab experiments, as it is a synthetic compound and is not naturally occurring.
Direcciones Futuras
There are a number of potential future directions for 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 research. In particular, further research is needed to understand the mechanism of action of 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5, as well as to determine its effects on proteins and other molecules in cells. In addition, further research is needed to determine the effects of 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 on the nervous system, the immune system, and other biological systems. Finally, further research is needed to develop methods for synthesizing 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 with greater purity and higher yields.
Métodos De Síntesis
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 can be synthesized by a variety of methods, including the reaction of ethyl pyrrolidinone with hydroxylamine hydrochloride in the presence of a base. The reaction is typically carried out in an aqueous solution at room temperature, and yields a product with a purity of greater than 95%.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 involves the conversion of a starting material to an intermediate, which is then further reacted to form the desired compound. The key steps in the synthesis are the alkylation of a pyrrolidinone intermediate with an ethyl group, followed by the introduction of a deuterium atom at the 5-position of the pyrrolidinone ring.", "Starting Materials": [ "5-hydroxy-2-pyrrolidinone", "ethyl iodide", "sodium hydride", "deuterium oxide" ], "Reaction": [ "Step 1: To a solution of 5-hydroxy-2-pyrrolidinone in anhydrous DMF, add sodium hydride and stir for 30 minutes to form the sodium salt of the pyrrolidinone intermediate.", "Step 2: Add ethyl iodide to the reaction mixture and stir for 24 hours at room temperature to effect alkylation of the intermediate.", "Step 3: Quench the reaction with water and extract the product into an organic solvent.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution to yield the intermediate 1-Ethyl-5-hydroxy-2-pyrrolidinone.", "Step 5: To a solution of the intermediate in deuterium oxide, add a catalytic amount of palladium on carbon and stir for 24 hours at room temperature to effect deuterium exchange at the 5-position of the pyrrolidinone ring.", "Step 6: Quench the reaction with water and extract the product into an organic solvent.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution to yield the desired product 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5." ] } | |
Número CAS |
1370698-99-9 |
Nombre del producto |
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
134.19 |
Nombre IUPAC |
5-hydroxy-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3/i1D3,2D2 |
Clave InChI |
RIOOHZIYIQTLNP-ZBJDZAJPSA-N |
SMILES |
CCN1C(CCC1=O)O |
Sinónimos |
1-(Ethyl-1,1,2,2,2-d5)-5-hydroxy-2-pyrrolidinone; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![disodium;4-[(4E)-3-ethoxy-4-[[4-[ethyl(2-sulfonatoethyl)amino]-2-methylphenyl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B570407.png)

![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)
![N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide](/img/structure/B570422.png)


